molecular formula C28H56N4 B12703439 N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine CAS No. 94022-17-0

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine

Cat. No.: B12703439
CAS No.: 94022-17-0
M. Wt: 448.8 g/mol
InChI Key: FHSANRAQFHKSOJ-CMDGGOBGSA-N
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Description

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound with a unique structure that includes a long-chain alkene and an imidazole ring

Preparation Methods

The synthesis of N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the long-chain alkene:

    Introduction of the ethylenediamine moiety: This final step involves the reaction of the intermediate compound with ethylenediamine under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the alkene chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological processes and the development of new drugs.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The long-chain alkene may also play a role in the compound’s biological activity by affecting its solubility and membrane permeability. The ethylenediamine moiety can form hydrogen bonds with biological molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds may have similar structures but with different functional groups, leading to variations in their chemical and biological properties.

    Imidazole derivatives: Compounds with an imidazole ring but different side chains can be compared to understand the impact of the side chain on the compound’s properties.

    Long-chain alkenes: Compounds with long alkene chains but different functional groups can be compared to study the role of the alkene chain in the compound’s activity.

The uniqueness of this compound lies in its combination of an imidazole ring, a long-chain alkene, and an ethylenediamine moiety, which together confer distinct chemical and biological properties.

Properties

CAS No.

94022-17-0

Molecular Formula

C28H56N4

Molecular Weight

448.8 g/mol

IUPAC Name

N'-[2-[2-[(E)-henicos-13-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C28H56N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-31-25-27-32(28)26-24-30-23-22-29/h8-9,30H,2-7,10-27,29H2,1H3/b9-8+

InChI Key

FHSANRAQFHKSOJ-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/CCCCCCCCCCCCC1=NCCN1CCNCCN

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCN

Origin of Product

United States

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